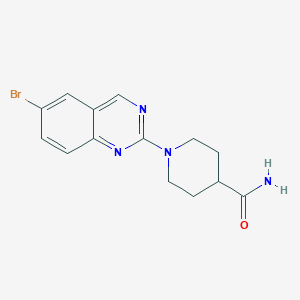
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The primary target of 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide, also known as Piperidine-4-Carboxamides, is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
Piperidine-4-Carboxamides interact with DNA gyrase, inhibiting the enzyme’s activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription in bacteria . The inhibition of DNA gyrase leads to DNA damage, similar to the action of fluoroquinolones .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . This disruption can lead to the cessation of these processes, resulting in bacterial cell death .
Pharmacokinetics
It has been shown to have antiviral activity in vitro against human α- coronavirus nl63, β-coronaviruses oc43, and the alpha and delta variants of sars-cov-2 . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication and transcription . This can lead to bacterial cell death, making it a potential candidate for antimicrobial therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific strain of bacteria can affect the compound’s efficacy . Additionally, the pH, temperature, and presence of other compounds can influence its stability and action . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.
実験室実験の利点と制限
The main advantage of using BQC in laboratory experiments is its relatively simple synthesis and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using BQC in lab experiments. The compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied, so its effects and mechanisms of action are not well understood.
将来の方向性
Given the potential applications of BQC in scientific research, there are many potential future directions for research. For example, further research is needed to understand the biochemical and physiological effects of the compound, as well as to develop more efficient synthesis methods. Additionally, further research is needed to understand the mechanism of action of BQC and to develop new compounds based on the structure of BQC. Finally, further research is needed to explore the potential therapeutic applications of BQC, such as its use in the treatment of certain diseases.
合成法
BQC can be synthesized through a variety of methods. One common method is the reaction of 6-bromoquinazoline with 4-piperidinecarboxylic acid in the presence of sodium hydroxide. This reaction produces a salt of the desired compound that can then be isolated and purified. This method is relatively simple and efficient, and can be used to produce large quantities of the compound.
科学的研究の応用
BQC has a variety of scientific research applications. It is often used as a building block in organic synthesis, as it can be used to construct a variety of different compounds. BQC can also be used in the synthesis of heterocyclic compounds, such as quinazolines, pyridazines, and pyrimidines. Additionally, BQC can be used in the synthesis of biologically active compounds, such as pharmaceuticals, insecticides, and fungicides.
生化学分析
Biochemical Properties
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide has been found to interact with DNA gyrase, a type of enzyme found in Mycobacterium abscessus . This interaction is significant as it inhibits the function of the enzyme, leading to potential antimicrobial activities .
Cellular Effects
The compound has shown bactericidal and antibiofilm activity against strains representing all three subspecies of the M. abscessus complex . It has been observed to cause DNA gyrase-mediated DNA damage, similar to fluoroquinolones .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the wild-type enzyme but not the P4C-resistant mutant . This indicates that the compound specifically targets the wild-type DNA gyrase in M. abscessus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully explored. It has been observed that the compound retains its activity against M. abscessus .
特性
IUPAC Name |
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-14(18-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLYWSUJAXUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)
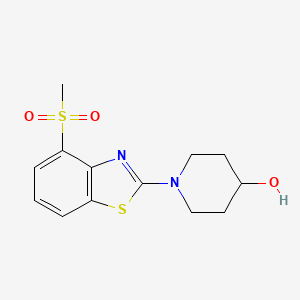
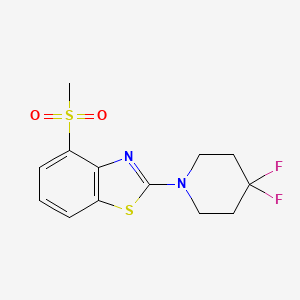
![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)
![2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6460357.png)
![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)
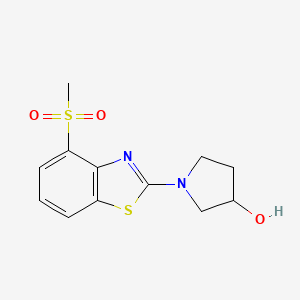

![2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460384.png)
![4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460393.png)

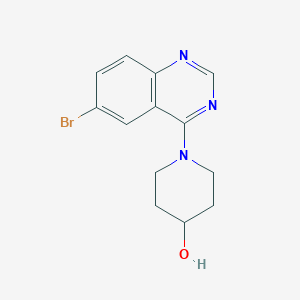
![N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460411.png)